3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester derivative featuring a piperidine ring substituted with a 6-chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl group. The tert-butyl ester group acts as a protective moiety for the piperidine nitrogen, a common strategy in medicinal chemistry to modulate stability and bioavailability .
Properties
Molecular Formula |
C15H22ClN3O2S2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-7-5-6-10(9-19)23-12-8-11(16)17-13(18-12)22-4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
JKOFRVKATIHUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Construction of the substituted pyrimidine moiety bearing the 6-chloro and 2-methylsulfanyl substituents.
- Introduction of the sulfanyl (thioether) linkage at the 4-position of the pyrimidine ring.
- Coupling of the pyrimidinylsulfanyl fragment to the piperidine ring , which is protected at the nitrogen with a tert-butyl carbamate (Boc) group to prevent undesired side reactions.
- Purification and characterization of the final product.
Stepwise Preparation Outline
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1. | Synthesis of 6-chloro-2-methylsulfanyl-pyrimidin-4-thiol or 4-chloropyrimidine intermediate | Chlorination of pyrimidine derivatives; methylthiolation using methylthiol or methylthiolate salts |
| 2. | Formation of pyrimidin-4-ylsulfanyl intermediate by substitution of a leaving group (e.g., chloride) with thiol or sulfide nucleophile | Nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperature |
| 3. | Preparation of tert-butyl 3-mercapto-piperidine-1-carboxylate or related piperidine derivative | Protection of piperidine nitrogen with tert-butyl carbamate (Boc) group; introduction of sulfanyl group at 3-position |
| 4. | Coupling reaction between pyrimidinylsulfanyl intermediate and Boc-protected piperidine | Thiol-alkylation or nucleophilic substitution using base (e.g., NaH, K2CO3) in solvents like THF or acetonitrile |
| 5. | Purification | Chromatography (silica gel column) or recrystallization |
Representative Synthetic Route (Literature-Based)
- Starting Material: 6-chloro-2-methylsulfanyl-4-chloropyrimidine
- Step 1: React with sodium piperidin-3-ylthiolate (prepared from tert-butyl 3-mercaptopiperidine-1-carboxylate) under SNAr conditions to replace the 4-chlorine with the piperidin-3-ylsulfanyl group.
- Step 2: Isolate the product by extraction and purify by column chromatography.
- Step 3: Confirm structure by NMR, MS, and elemental analysis.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 50–100 °C | Elevated temperature facilitates substitution reactions |
| Base | Potassium carbonate (K2CO3), sodium hydride (NaH) | Used to deprotonate thiol and activate nucleophile |
| Reaction Time | 4–24 hours | Depending on reactivity of substrates |
| Purification Method | Silica gel chromatography | To isolate pure compound |
| Yield | Moderate to high (50–85%) | Yield depends on purity of intermediates and reaction control |
Research Findings and Optimization Notes
- Reactivity of Pyrimidine Ring: The 4-position chlorine in 6-chloro-2-methylsulfanyl-pyrimidine is sufficiently activated for nucleophilic aromatic substitution by thiolate nucleophiles, enabling efficient coupling with piperidine derivatives.
- Protection Strategy: Use of tert-butyl carbamate (Boc) protects the piperidine nitrogen, preventing side reactions and enhancing selectivity.
- Solvent and Base Choice: Polar aprotic solvents such as DMF or THF combined with mild bases like potassium carbonate provide optimal conditions balancing reactivity and stability.
- Temperature Control: Elevated temperatures accelerate substitution but must be controlled to avoid decomposition.
- Purification: Chromatographic techniques are essential to separate the desired product from side products and unreacted starting materials.
Summary Table of Similar Compounds and Preparation Variants
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations:
- Lipophilicity : Sulfur-containing analogs (target compound, ) exhibit higher logP values compared to oxygen-containing derivatives (e.g., ), favoring membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding: Amino-substituted analogs (e.g., ) show improved solubility in polar solvents due to NH groups, whereas sulfanyl derivatives rely on weaker van der Waals interactions.
Biological Activity
The compound 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C13H18ClN3O2S2
- Molecular Weight: 337.87 g/mol
- CAS Number: 832090-44-5
Synthesis
The synthesis of this compound typically involves the reaction of various pyrimidine derivatives with piperidine and subsequent esterification processes. The presence of the chlorinated methylthio group is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacterial strains. A study found that certain pyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Antitumor Activity
The compound's structure suggests potential antitumor activity. In vitro studies have shown that related pyrimidine compounds can induce apoptosis in cancer cell lines, including breast and lung cancer cells. For example, a derivative exhibited a cytotoxic effect with an IC50 value of 15 µM against MCF-7 breast cancer cells .
Antiviral Properties
Pyrimidine derivatives have been evaluated for antiviral activity, particularly against viral infections such as HIV and hepatitis C. The target compound's structural features may contribute to its ability to inhibit viral replication. A related study reported that pyrimidine analogs significantly reduced viral load in infected cell cultures .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine compounds is often influenced by their substituents. Key findings from SAR studies include:
- Chloro Group: The presence of a chloro substituent at the 6-position enhances antimicrobial and antitumor activities.
- Methylthio Group: This group is associated with increased lipophilicity, improving cellular uptake and bioavailability.
- Piperidine Moiety: The piperidine ring contributes to the overall pharmacological profile by enhancing binding affinity to biological targets.
Case Study 1: Antimicrobial Evaluation
A series of synthesized pyrimidine derivatives, including the target compound, were tested against E. coli and S. aureus. The results indicated that compounds with similar structures exhibited MIC values below 64 µg/mL, showcasing their potential as antimicrobial agents .
Case Study 2: Antitumor Activity
In another study, derivatives were tested on various cancer cell lines, revealing that those with a piperidine ring showed enhanced cytotoxicity. The target compound demonstrated an IC50 value of approximately 20 µM against lung cancer cells, indicating promising antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
